Fraxinol

Content Navigation

Researchers requiring precise coumarin reference standards often face failed selective extractions due to catechol moiety interference. Fraxinol (486-28-2), a mono-hydroxy, di-methoxy coumarin, resolves this with unique supercritical CO2 phase-partitioning efficiency. Its defined substitution pattern enables: • 2.5-fold melanin induction via TRP-1/MITF upregulation for hypopigmentation models. • Specific ACE2-Ang (1-7)-Mas network equilibration and NLRP3 inflammasome inhibition in ALI research. • Reliable solubility in PEG300/Tween-80 matrices for bioavailability studies. Supplied with rigorous analytical documentation.

CAS Number

Product Name

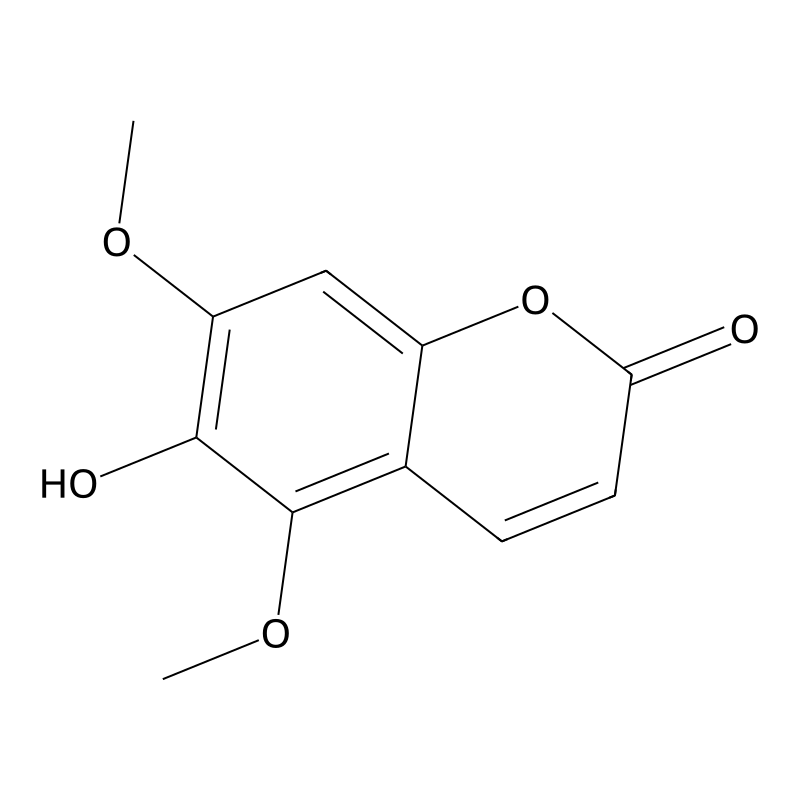

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Fraxinol (CAS 486-28-2), chemically identified as 6-hydroxy-5,7-dimethoxycoumarin, is a highly specialized naturally occurring mono-hydroxy coumarin derived from Fraxinus species [1]. In procurement and material selection, Fraxinol is primarily valued for its specific phase-partitioning behavior in supercritical fluids, its targeted modulation of the ACE2-Ang (1-7)-Mas axis in pulmonary models, and its potent melanogenesis-inducing activity [2]. Unlike more common coumarins, its specific substitution pattern—a single hydroxyl group flanked by two methoxy groups—confers distinct physicochemical properties that dictate its solubility and extraction efficiency [3]. These attributes make it a critical reference standard and active pharmaceutical ingredient (API) candidate for advanced extraction process development, cosmetic formulation, and respiratory inflammation research [4].

Research Fit

References

- [1] PubChem. 'Fraxinol | C11H10O5 | CID 3047739'. National Center for Biotechnology Information.

- [2] Wang, Y., et al. 'Fraxinol attenuates LPS-induced acute lung injury by equilibrating ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas and inhibiting NLRP3.' Pharmaceutical Biology, 60(1), 932-942 (2022).

- [3] Miyachi, H., et al. 'Application of Supercritical Fluid Extraction to Components of Crude Drugs and Plants. II. Extraction of Coumarins, Lignans and Prenylflavonoids.' Yakugaku Zasshi, 107(6), 435-439 (1987).

- [4] Kim, J., et al. 'Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling.' International Journal of Molecular Sciences, 23(5), 2636 (2022).

Substituting Fraxinol with more common coumarin analogs, such as Fraxetin or Esculetin, fundamentally compromises both process chemistry and assay integrity [1]. Structurally, Fraxetin and Esculetin possess a catechol moiety (adjacent hydroxyl groups), which dramatically alters their solubility, metal-chelating ability, and extraction profiles [2]. For instance, in downstream processing, catechol-type di-hydroxy coumarins fail to partition into supercritical CO2, whereas Fraxinol's mono-hydroxy, di-methoxy structure allows for highly efficient supercritical fluid extraction [3]. Furthermore, in pharmacological assays, generic coumarins often lack Fraxinol's specific dual-action capability of equilibrating the ACE-Ang II-AT1R network while simultaneously inhibiting NLRP3 inflammasome activation [4]. Consequently, utilizing a generic substitute will result in failed selective extractions and off-target biological responses in specialized therapeutic models.

Substitution Risk

References

- [1] Robe, K., et al. 'Accumulation and Secretion of Coumarinolignans and other Coumarins in Arabidopsis thaliana Roots in Response to Iron Deficiency at High pH.' Frontiers in Plant Science, 8, 2051 (2017).

- [2] Paffrath, V., et al. 'Redox-active di-O-methylated coumarins exudation contributes to genotype-dependent iron deficiency tolerance in soybean.' bioRxiv (2024).

- [3] Miyachi, H., et al. 'Application of Supercritical Fluid Extraction to Components of Crude Drugs and Plants. II. Extraction of Coumarins, Lignans and Prenylflavonoids.' Yakugaku Zasshi, 107(6), 435-439 (1987).

- [4] Wang, Y., et al. 'Fraxinol attenuates LPS-induced acute lung injury by equilibrating ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas and inhibiting NLRP3.' Pharmaceutical Biology, 60(1), 932-942 (2022).

Supercritical Fluid Extraction Selectivity

Processability and extraction efficiency are heavily dictated by the hydroxyl substitution pattern on the coumarin skeleton. In comparative SFE studies using supercritical carbon dioxide with an ethanol entrainer, Fraxinol (a mono-hydroxy coumarin) was successfully extracted at yields comparable to those achieved with boiling methanol [1]. In stark contrast, di-hydroxy coumarins such as Esculetin and Fraxetin were completely unextractable under identical conditions [1]. This absolute difference in phase-partitioning behavior highlights Fraxinol's distinct compatibility with green, solvent-reduced downstream purification technologies.

| Evidence Dimension | Supercritical Fluid Extraction (SFE) Yield |

| Target Compound Data | High extraction yield (comparable to boiling methanol extraction) |

| Comparator Or Baseline | Esculetin and Fraxetin (0% yield / not extracted) |

| Quantified Difference | Complete binary extraction selectivity (extractable vs. unextractable) based on hydroxyl group count |

| Conditions | Supercritical CO2 with ethanol entrainer |

Enables process chemists to implement highly selective, solvent-free SFE protocols to isolate Fraxinol from complex crude mixtures containing di-hydroxy coumarin impurities.

Melanogenesis Stimulation

Fraxinol demonstrates significant efficacy as a small-molecule melanogenesis inducer, offering a plant-derived alternative to peptide-based benchmarks[1]. In B16F10 mouse melanoma cell models, treatment with 100 μM Fraxinol increased intracellular melanin content by approximately 2.5-fold without inducing cytotoxicity [1]. This performance closely approaches the efficacy of the standard positive control, α-MSH (alpha-melanocyte-stimulating hormone), which achieved a 3-fold increase [1]. The mechanism is driven by the upregulation of tyrosinase-related protein-1 (TRP-1) and microphthalmia-associated transcription factor (MITF), positioning Fraxinol as a highly active ingredient for pigmentation applications [1].

| Evidence Dimension | Intracellular Melanin Production |

| Target Compound Data | ~2.5-fold increase vs. baseline |

| Comparator Or Baseline | α-MSH benchmark (~3-fold increase vs. baseline) |

| Quantified Difference | Fraxinol achieves 83% of the melanogenic efficacy of the peptide benchmark α-MSH |

| Conditions | B16F10 cells treated with 100 μM Fraxinol for 48 hours |

Validates Fraxinol as a potent, non-cytotoxic active ingredient for procurement in cosmetic R&D targeting hypopigmentation disorders.

LPS-Induced ALI Protection

In models of acute respiratory distress, Fraxinol exhibits targeted anti-inflammatory properties by modulating specific enzymatic axes [1]. In vivo studies of LPS-induced Acute Lung Injury (ALI) demonstrated that Fraxinol administration (20–80 mg/kg) significantly reduced the lung wet/dry (W/D) ratio and suppressed the secretion of pro-inflammatory cytokines TNF-α and IL-1β [1]. Crucially, Fraxinol achieves this by equilibrating the ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas networks and inhibiting NLRP3 inflammasome activation, a specialized mechanism not universally shared by generic NSAIDs or simpler coumarins [1].

| Evidence Dimension | Lung Wet/Dry (W/D) Ratio and Cytokine Secretion |

| Target Compound Data | Significant dose-dependent reduction in W/D ratio, TNF-α, and IL-1β at 20-80 mg/kg |

| Comparator Or Baseline | Untreated LPS-induced ALI model baseline |

| Quantified Difference | Reversal of LPS-induced pulmonary edema and inflammatory cytokine surge |

| Conditions | Mice injected with 20, 40, or 80 mg/kg Fraxinol following LPS stimulation |

Provides a clear pharmacological rationale for selecting Fraxinol as a specialized reference standard in respiratory inflammation and ACE2-pathway research.

Excipient Solubility & Formulation

The successful application of Fraxinol in preclinical models requires precise formulation strategies due to its specific solubility profile . While it has limited aqueous solubility, Fraxinol is highly soluble in organic solvents, achieving concentrations of ≥ 25 mg/mL (112.5 mM) in DMSO with gentle heating and sonication . For in vivo dosing, it demonstrates excellent compatibility with engineered lipid/PEG co-solvent systems, yielding clear solutions at ≥ 2.5 mg/mL in a matrix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This predictable solubility behavior in standard excipients ensures reproducible dosing compared to randomly selected crude coumarin extracts.

| Evidence Dimension | In Vivo Formulation Solubility |

| Target Compound Data | ≥ 2.5 mg/mL clear solution in PEG300/Tween-80 matrix |

| Comparator Or Baseline | Unformulated aqueous baseline |

| Quantified Difference | High stability and clarity in engineered co-solvents vs. aqueous precipitation |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline |

Guides formulation scientists in selecting the correct excipient matrix to prevent API precipitation during high-throughput screening or animal dosing.

SFE Method Development

Due to its unique phase-partitioning behavior, Fraxinol is the ideal reference standard for optimizing green, solvent-free SFE protocols aimed at separating mono-hydroxy coumarins from complex di-hydroxy coumarin mixtures [1].

Cosmetic Pigmentation Formulation

Driven by its ability to upregulate TRP-1 and MITF and increase melanin production by 2.5-fold, Fraxinol is highly suitable for procurement by cosmetic R&D teams developing non-peptide treatments for hypopigmentation [2].

Pulmonary Inflammation & ACE2 Axis

Because it specifically equilibrates the ACE2-Ang (1-7)-Mas network and inhibits the NLRP3 inflammasome, Fraxinol is a critical pharmacological probe for laboratories investigating targeted therapies for Acute Lung Injury (ALI) and respiratory distress syndromes [3].

Preclinical PK & Formulation

With established solubility protocols in PEG300/Tween-80 matrices, Fraxinol serves as a reliable, reproducible compound for evaluating the bioavailability and delivery mechanisms of lipophilic coumarin derivatives.

Application Fit Matrix

References

- [1] Miyachi, H., et al. 'Application of Supercritical Fluid Extraction to Components of Crude Drugs and Plants. II. Extraction of Coumarins, Lignans and Prenylflavonoids.' Yakugaku Zasshi, 107(6), 435-439 (1987).

- [2] Kim, J., et al. 'Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling.' International Journal of Molecular Sciences, 23(5), 2636 (2022).

- [3] Wang, Y., et al. 'Fraxinol attenuates LPS-induced acute lung injury by equilibrating ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas and inhibiting NLRP3.' Pharmaceutical Biology, 60(1), 932-942 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2. Kolodziej, H., Kayser, O., Woerdenbag, H.J., et al. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines. Z. Naturforsch. C 52(3-4), 240-244 (1997).

3. Khadzhai, Y.I. Effect of coumarin, flavonoid, and khellin derivatives on the soporific effect of barbiturates. Farmakologiya i Toksikologiya (Kiev) 7, 46-48 (1972).

Explore Compound Types